D-Fructose-18O-2
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Overview
Description
D-Fructose-18O-2 is a stable isotope-labeled compound, specifically an 18O-labeled form of D-FructoseThe 18O labeling is used for tracing and studying metabolic pathways and reactions involving oxygen atoms .
Preparation Methods
The preparation of D-Fructose-18O-2 involves the incorporation of the 18O isotope into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of 18O-labeled water in the enzymatic or chemical synthesis of D-Fructose. One method involves the isopropylidenation of D-Fructose using an ionic liquid catalyst accompanied by strontium chloride, which forms acetonides as intermediate products . Industrial production methods typically involve the use of stable isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the 18O isotope.
Chemical Reactions Analysis
D-Fructose-18O-2 undergoes various chemical reactions similar to those of unlabeled D-Fructose. These reactions include:
Oxidation: D-Fructose can be oxidized to form this compound derivatives, such as D-Glucose-18O-2.
Reduction: Reduction reactions can convert this compound to sugar alcohols like D-Sorbitol-18O-2.
Isomerization: Base-catalyzed isomerization can convert this compound to D-Glucose-18O-2 and other isomers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Fructose-18O-2 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways involving oxygen atoms.
Biology: Employed in metabolic studies to trace the incorporation and utilization of fructose in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of fructose-containing drugs.
Industry: Applied in the production of low-calorie sweeteners and in the development of new food products .
Mechanism of Action
The mechanism of action of D-Fructose-18O-2 involves its incorporation into metabolic pathways where it acts as a tracer. The 18O isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in fructose metabolism, including its conversion to glucose and other metabolites .
Comparison with Similar Compounds
D-Fructose-18O-2 is unique due to its 18O labeling, which distinguishes it from other similar compounds. Similar compounds include:
D-Glucose-18O-2: Another 18O-labeled monosaccharide used in metabolic studies.
D-Psicose: A rare sugar and C-3 epimer of D-Fructose, used as a low-calorie sweetener.
D-Tagatose: Another rare sugar with similar applications in food and pharmaceutical industries. The uniqueness of this compound lies in its specific labeling, which allows for precise tracking and analysis in scientific research
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,6-tetrahydroxy-5-(18O)oxidanylhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i9+2 |
InChI Key |
BJHIKXHVCXFQLS-BLIJUHDNSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)[18OH])O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.